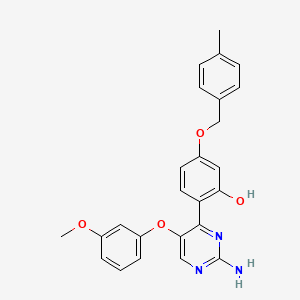

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol" is a heterocyclic molecule that appears to be related to the class of pyrimidine derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be related to the analysis of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions. For instance, the synthesis of 9-Hydroxypyrido[1,2-a]pyrimidin-4-one was achieved by condensing 2-amino-3-hydroxypyridine with isopropylidene aminomethylenemalonate, leading to an enaminoester intermediate which then underwent cyclization . Similarly, the synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives was performed through an acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of phenols . These methods suggest that the synthesis of the compound may also involve a condensation step followed by cyclization.

Molecular Structure Analysis

The crystal structure of a novel pyrimidine derivative was determined using X-ray single crystal diffraction, revealing that it crystallizes in the triclinic space group with specific unit-cell parameters . Theoretical studies using hybrid functional B3LYP 6-311G (d, p) basis set were used to detail the structural and electronic properties . These techniques could be applied to determine the molecular structure of "2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol" and to understand its electronic properties.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with other molecules can lead to the formation of complexes with biological macromolecules. For example, a pyrimidine derivative was found to bind to double-stranded DNA (dsDNA) in the minor groove, as evidenced by various spectroscopic and molecular docking techniques . This suggests that the compound may also exhibit similar reactivity patterns, potentially forming complexes with biological targets.

Physical and Chemical Properties Analysis

Pyrimidine derivatives have been shown to possess significant biological activities, such as inhibition of aldose reductase and antioxidant properties . The presence of phenol or catechol moieties in these compounds is crucial for their activity, as demonstrated by structure-activity relationship studies . The physical and chemical properties of "2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol" could be inferred to include potential enzyme inhibitory activity and antioxidant effects, given the structural similarities to the compounds studied in the provided papers.

Aplicaciones Científicas De Investigación

Spin Interactions in Zinc Complexes

The study of spin interactions in octahedral zinc complexes, involving Schiff and Mannich bases, explores the electronic and structural properties critical for understanding molecular magnetism and potential applications in spintronic devices. The ability to characterize and manipulate spin states in such complexes is fundamental for advancements in quantum computing and molecular electronics (Orio et al., 2010).

Copper(II) Complexes with Phenolate-Type Ligands

Research on copper(II) complexes containing substituted phenolate-type ligands highlights their catalytic activity towards the oxidation of catechols and their potential role in mimicking enzymatic processes such as DNA cleavage. This insight is crucial for the development of bioinspired catalysts and therapeutic agents (Peralta et al., 2010).

Models for Purple Acid Phosphatases

The synthesis and characterization of asymmetric mono- and dinuclear GaIII and ZnII complexes provide a functional model for purple acid phosphatases, enzymes involved in phosphate metabolism. Understanding these models helps in the development of pharmaceuticals targeting bone resorption and related disorders (Bosch et al., 2016).

CoII and ZnII Complexes for Radical Species Stabilization

The synthesis of diphenoxido-bridged CoII and ZnII complexes of tripodal N2O2 ligands showcases the stabilization of metal-coordinated phenoxyl radical species. These findings have implications for the design of oxidation catalysts and understanding redox processes in biological systems (Mukherjee et al., 2010).

Oxovanadium(IV/V) Dinuclear Entities

The synthesis of dinuclear oxophenoxovanadates incorporating N4O3-coordinating heptadentate ligands contributes to the understanding of vanadium's role in biological systems and its potential applications in catalysis and material science (Mondal et al., 2005).

Propiedades

IUPAC Name |

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-16-6-8-17(9-7-16)15-31-19-10-11-21(22(29)13-19)24-23(14-27-25(26)28-24)32-20-5-3-4-18(12-20)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDAXAAJMMVWSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC(=C4)OC)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B3006002.png)

![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3006003.png)

![(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B3006009.png)

![4-(dipropylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3006022.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3006023.png)